Varv peptide E -

Varv peptide E

Catalog Number: EVT-244230
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Varv peptide E is a member of the cyclotide family, which are small, circular peptides characterized by their unique structural features and biological activities. These peptides are derived from plants, with Varv peptide E specifically identified in the Viola genus. Cyclotides like Varv peptide E are known for their stability due to a cyclic backbone and multiple disulfide bonds, allowing them to withstand harsh environmental conditions. Their potential applications span various fields, including agriculture, medicine, and biotechnology.

Source

Varv peptide E is sourced from the Viola species, particularly Viola odorata, where it is expressed as part of a larger family of cyclotides. These peptides are typically extracted from plant tissues using advanced techniques such as high-performance liquid chromatography and mass spectrometry, which facilitate the identification and characterization of individual cyclotides within complex mixtures .

Classification

Varv peptide E belongs to the cyclotide class of peptides, which can be further categorized based on their structural motifs and biological functions. Cyclotides are classified into different subfamilies, with Varv peptide E being recognized for its specific amino acid sequence and structural properties that confer unique biological activities .

Synthesis Analysis

Methods

The synthesis of Varv peptide E can be achieved through both natural extraction from plant sources and synthetic methods. The latter typically involves solid-phase peptide synthesis (SPPS), where amino acids are sequentially added to form the peptide chain. This method allows for precise control over the sequence and incorporation of modifications .

Technical Details:

  • Solid-Phase Peptide Synthesis: Involves the stepwise addition of protected amino acids to a resin-bound peptide chain, followed by deprotection and cleavage to yield the final product.
  • Oxidative Folding: Disulfide bonds are formed through oxidation during or after synthesis to achieve the native cyclic structure characteristic of cyclotides .
Molecular Structure Analysis

Structure

Varv peptide E features a cyclic structure stabilized by three disulfide bonds, which create a knotted configuration. This unique topology contributes to its resistance to enzymatic degradation.

Data

  • Molecular Weight: Approximately 2,500–3,000 Da.
  • Amino Acid Composition: Typically consists of 30-40 amino acids with a high proportion of cysteine residues essential for disulfide bond formation.
Chemical Reactions Analysis

Reactions

The chemical reactions involving Varv peptide E primarily include:

  • Disulfide Bond Formation: Critical for stabilizing the cyclic structure during synthesis.
  • Enzymatic Hydrolysis: Cyclotides can undergo hydrolysis by proteolytic enzymes in biological systems, influencing their bioactivity.

Technical Details:

  • Oxidative Conditions: Required for disulfide bond formation during synthesis or folding processes.
  • Mass Spectrometry Analysis: Utilized to confirm the formation of desired products and assess purity .
Mechanism of Action

Process

Varv peptide E exhibits its biological activity through interactions with cell membranes and proteins. Its mechanism may involve:

  • Membrane Disruption: By integrating into lipid bilayers, leading to cell lysis.
  • Receptor Binding: Potentially interacting with specific receptors to elicit physiological responses.

Data

Studies have shown that cyclotides like Varv peptide E possess antimicrobial properties, making them effective against various pathogens by disrupting cellular integrity .

Physical and Chemical Properties Analysis

Physical Properties

Chemical Properties

  • pH Stability Range: Typically stable across a wide pH range (3–9).
  • Resistance to Proteolysis: The cyclic nature confers significant resistance against proteolytic enzymes compared to linear peptides.
Applications

Scientific Uses

Varv peptide E has several promising applications in various scientific fields:

  • Antimicrobial Agents: Due to its ability to disrupt microbial membranes, it holds potential as a natural antimicrobial agent in agriculture and medicine.
  • Biotechnology Research: Used as a model compound in studies exploring protein folding and stability.
  • Drug Development: Investigated for potential therapeutic applications due to its unique mechanism of action against pathogens .
Phylogenetic Context and Discovery of Varv Peptide E

Cyclotide Diversity in Violaceae: Evolutionary Significance of Varv Peptide E

The Violaceae family represents a cornerstone in cyclotide evolution, with every examined species producing these structurally stable macrocyclic peptides. Varv peptide E (cyclo-(TCVGGTCNTPGCSCSWPVCTRNGLPICGE)) occupies a distinct phylogenetic niche within the bracelet subfamily of cyclotides, characterized by the absence of a cis-proline residue in loop 5—a defining feature contrasting it with Möbius subfamily members like kalata B1 [1] [6]. This peptide was identified within Viola arvensis (field pansy), a species exhibiting extensive cyclotide polymorphism. The evolutionary trajectory of varv peptide E is marked by conserved cysteine residues forming the cystine knot motif (CysI–CysIV, CysII–CysV, CysIII–CysVI), which is indispensable for structural stability and functional versatility across Violaceae [4] [6]. Its sequence displays high homology (~85-95%) with other varv peptides (B-H) and significant conservation (~70-80%) with cycloviolacins (e.g., cyO2) from V. odorata, suggesting strong selective pressure maintaining core residues while permitting diversification in surface-exposed loops. This diversification likely represents an evolutionary arms race, equipping plants with tailored molecular defenses against pathogens and herbivores prevalent in their ecological niches [6].

Table 1: Comparative Analysis of Key Cyclotides in Violaceae

CyclotideSequence LengthSubfamilyKey Sequence MotifsHomology to Varv E (%)Plant Source
Varv peptide E30 aaBraceletTCVGGTCNTPGCSCSWPVCTRNGLPICGE100Viola arvensis
Varv peptide A29 aaMöbiusGETCVGGTCNTPGCTCSWPVCTRN62Viola arvensis
Cycloviolacin O230 aaBraceletGETCVGGTCNTPGCTCSWPVCTRN87Viola odorata
Kalata B129 aaMöbiusGETCVGGTCNTPGCTCSWPVCTRN65Oldenlandia affinis
Varv peptide F29 aaBraceletTCTLGTCYTAGCSCSWPVCTRNGVPICGE76Viola arvensis

Discovery and Isolation from Viola arvensis: Methodological Advances in Macrocyclic Peptide Screening

Varv peptide E was first isolated in 1999 from the aerial parts of Viola arvensis using a multi-step chromatographic approach that set a precedent for cyclotide purification [1] [5]. The protocol leveraged differential solubility and adsorption properties:

  • Initial Extraction: Plant material was defatted with dichloromethane, followed by peptide extraction using 60% methanol/water (v/v) to capture moderately hydrophilic cyclotides [5].
  • Fractionation: Size-exclusion chromatography (Sephadex LH-20) separated cyclotides from larger proteins and smaller metabolites. Subsequent ion-exchange chromatography resolved individual varv peptides based on charge heterogeneity [1].
  • Final Purification: Reverse-phase HPLC with C18 columns achieved baseline separation using acetonitrile/water gradients (0.1% TFA), exploiting subtle hydrophobicity differences between varv peptides B-H [1].

Structural elucidation relied on tandem mass spectrometry (MS/MS) and automated Edman degradation. MS analysis confirmed varv peptide E's molecular mass (≈3100 Da) and cyclic backbone through characteristic fragmentation patterns lacking free N-/C-termini [1] [4]. Edman degradation, performed after enzymatic backbone cleavage (trypsin/Glu-C), reconstructed its primary structure: cyclo-(TCVGGTCNTPGCSCSWPVCTRNGLPICGE). This 30-residue sequence features six conserved cysteines forming three disulfide bonds, creating the signature cyclic cystine knot (CCK) topology responsible for exceptional stability against thermal, enzymatic, and chemical degradation [1] [4].

Table 2: Key Structural Motifs in Varv Peptide E

Structural DomainResidue PositionsSequenceFunctional Role
Loop 11–4TCVGMembrane interaction
Cysteine KnotCysI–CysVIC1–C30Structural stability
Hydrophobic Patch18–22WPVCTLipid binding
Variable Loop 524–27RNGLBioactivity modulation

Comparative Genomic Analysis of Cyclotide Precursor Genes in Viola spp.

The biosynthesis of varv peptide E is directed by precursor genes encoding tandem repeats of cyclotide domains within a conserved endoplasmic reticulum-targeting signal peptide and an N-terminal pro-domain [1] [6]. Transcriptome analyses across Viola species reveal that:

  • Precursor Architecture: Varv peptide E derives from Oak1-type precursors (~20 kDa), where the mature cyclotide domain is flanked upstream by an N-terminal repeat (NTR) and downstream by a C-terminal recognition sequence (CTR). Proteolytic excision at Asn/Asp residues (positions 29/30) enables cyclization via asparaginyl endopeptidase (AEP) activity [3] [6].
  • Conserved Motifs: The encoding gene (varvE) exhibits >90% nucleotide identity with cyO2 (V. odorata) in the mature cyclotide domain but diverges in spacer regions, indicating modular evolution through gene duplication and domain swapping [3] [6].
  • Phylogenetic Distribution: Orthologs of varvE occur in metallicolous and non-metallicolous Viola species, including V. tricolor and V. lutea. Notably, metallophyte species (e.g., V. lutea ssp. westfalica) exhibit expanded cyclotide gene clusters, suggesting environmental adaptation potentiates cyclotide diversification [2] [6]. RNA-Seq data from V. tricolor identified 164 cyclotide genes, 99 being novel, underscoring the genetic reservoir for peptide innovation within Violaceae [3].

Table 3: Genomic Features of Cyclotide Precursors in Viola spp.

Precursor Gene TypeSignal Peptide LengthNTR/CTR DomainsProteolytic Processing SitesConservation in Varv E Precursor
Oak1-type20–30 aa1 NTR, 1 CTRAsn/Asp at C-terminus100%
Oak4-type25–35 aaMultiple NTRsGly at N-terminusAbsent
Putative varvE precursor23 aa1 NTR, 1 CTRAsn29, Gly1N/A
CyO2 precursor (V. odorata)24 aa1 NTR, 1 CTRAsn29, Gly192%

Comprehensive List of Compounds Mentioned:

  • Varv peptide E
  • Varv peptide A
  • Varv peptide B
  • Varv peptide C
  • Varv peptide D
  • Varv peptide F
  • Varv peptide G
  • Varv peptide H
  • Cycloviolacin O2 (cyO2)
  • Kalata B1 (kB1)
  • Violapeptide I
  • Circulin A
  • Circulin B
  • Cyclopsychotride A
  • Cycloviolacin O3 (cyO3)
  • Cycloviolacin O13 (cyO13)
  • Cycloviolacin O19 (cyO19)
  • Varv peptide S (kalata S)
  • Cycloviolacin Y1
  • Tricyclon A

Properties

Product Name

Varv peptide E

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